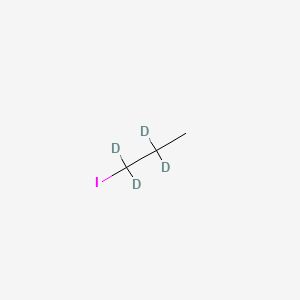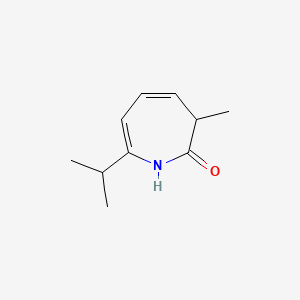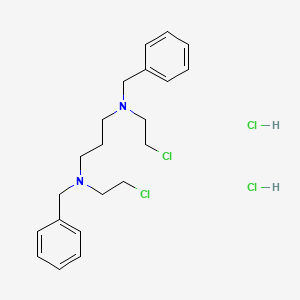
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2·HCl. It is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride typically involves the reaction of N1,N3-dibenzylpropane-1,3-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
化学反应分析
Types of Reactions
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学研究应用
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
相似化合物的比较
Similar Compounds
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine: A similar compound without the dihydrochloride form.
1,9-Dichloro-3,7-diazanonane Dihydrochloride: An intermediate in the synthesis of other chemical compounds.
N,N’-Divinyl-1,3-propanediamine: An impurity of Cyclophosphamide.
Uniqueness
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C21H30Cl4N2 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
N,N'-dibenzyl-N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C21H28Cl2N2.2ClH/c22-12-16-24(18-20-8-3-1-4-9-20)14-7-15-25(17-13-23)19-21-10-5-2-6-11-21;;/h1-6,8-11H,7,12-19H2;2*1H |
InChI 键 |
XWULVNIQNJRPQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCCN(CCCl)CC2=CC=CC=C2)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
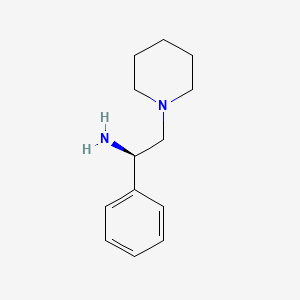
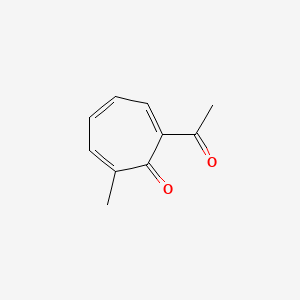


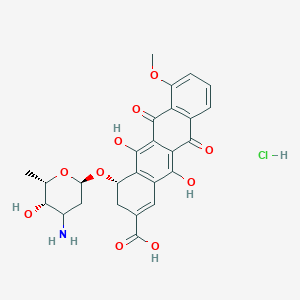
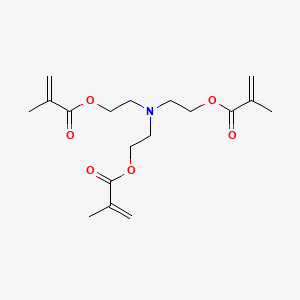
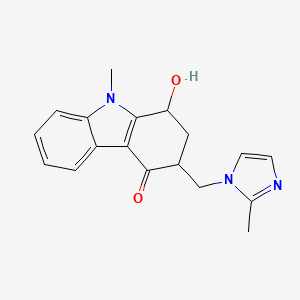
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

